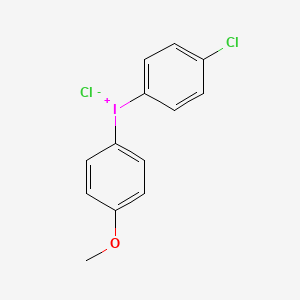
(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride is an organoiodine compound that features both a chlorophenyl and a methoxyphenyl group attached to an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride typically involves the reaction of 4-chloroiodobenzene with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts.
Reduction: Reduction reactions can convert the iodonium group back to an iodide.
Substitution: The compound can participate in nucleophilic substitution reactions where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodonium salts, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride involves the formation of a reactive iodonium intermediate. This intermediate can interact with various molecular targets, facilitating the transfer of the phenyl groups to other molecules. The pathways involved typically include oxidative addition and reductive elimination steps, which are common in organometallic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)(4-hydroxyphenyl)iodonium chloride
- Bis(4-methylphenyl)iodonium triflate
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
Uniqueness
(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
Numéro CAS |
59696-26-3 |
|---|---|
Formule moléculaire |
C13H11Cl2IO |
Poids moléculaire |
381.03 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(4-methoxyphenyl)iodanium;chloride |
InChI |
InChI=1S/C13H11ClIO.ClH/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;/h2-9H,1H3;1H/q+1;/p-1 |
Clé InChI |
IURIRJZABMSEPX-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)

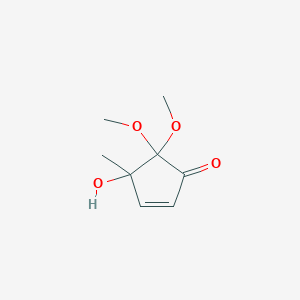
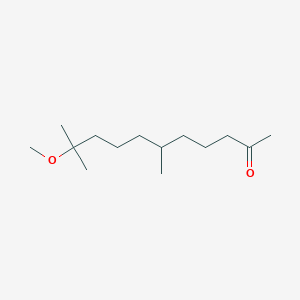
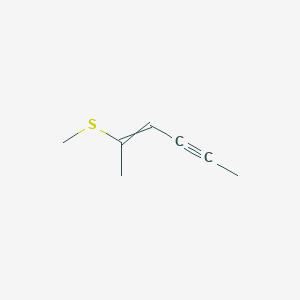
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
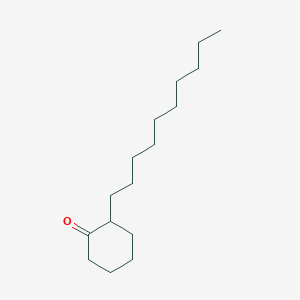
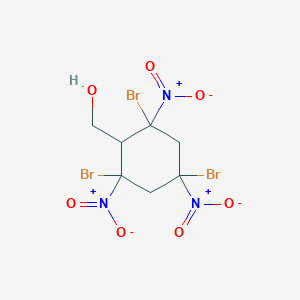
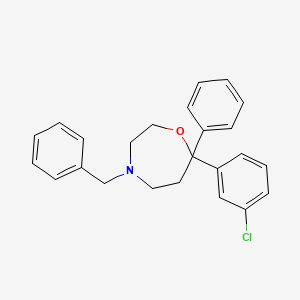

![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

